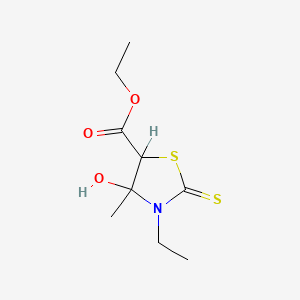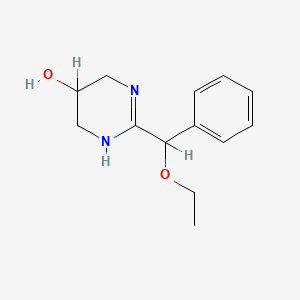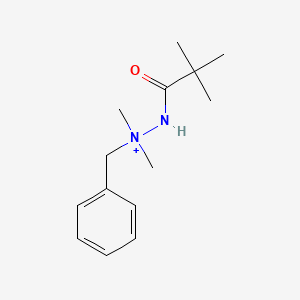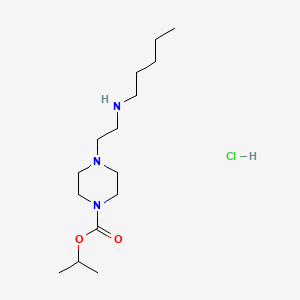
4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a piperazine ring, an isopropyl ester group, and a pentylaminoethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the pentylaminoethyl side chain through a series of nucleophilic substitution reactions. The isopropyl ester group is then added via esterification reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperazine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The pentylaminoethyl side chain may enhance the compound’s binding affinity and specificity. The isopropyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-(Methylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride
- 4-(2-(Ethylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride
- 4-(2-(Butylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride
Uniqueness
4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride is unique due to its specific side chain length and functional groups. This uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds. The pentylaminoethyl side chain may provide enhanced lipophilicity and membrane permeability, potentially leading to improved efficacy in certain applications.
Eigenschaften
CAS-Nummer |
24269-22-5 |
|---|---|
Molekularformel |
C15H32ClN3O2 |
Molekulargewicht |
321.89 g/mol |
IUPAC-Name |
propan-2-yl 4-[2-(pentylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H31N3O2.ClH/c1-4-5-6-7-16-8-9-17-10-12-18(13-11-17)15(19)20-14(2)3;/h14,16H,4-13H2,1-3H3;1H |
InChI-Schlüssel |
PNWPQBUYDKLUFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNCCN1CCN(CC1)C(=O)OC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


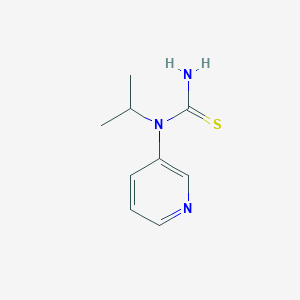
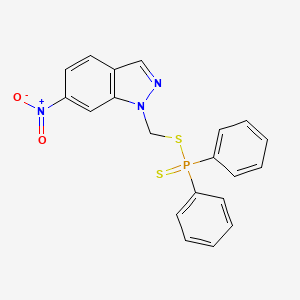
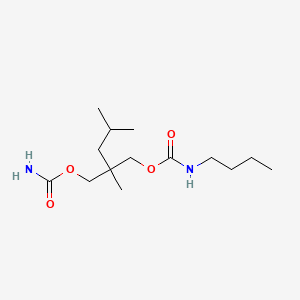
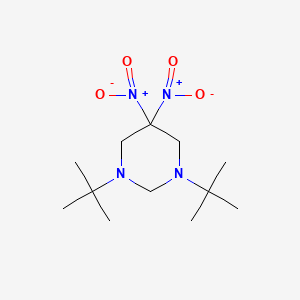

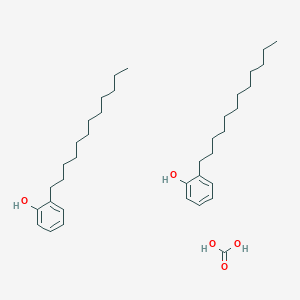

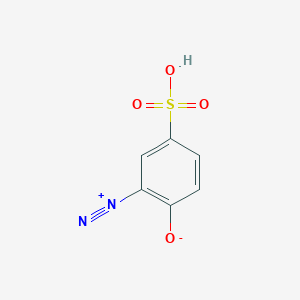

![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
